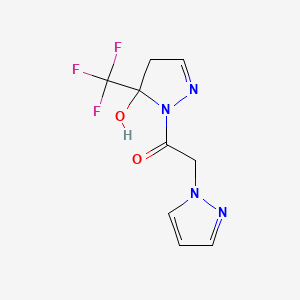
1-(1H-pyrazol-1-ylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Vue d'ensemble
Description
1-(1H-pyrazol-1-ylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. TFP is a pyrazole derivative that exhibits unique properties that make it an ideal candidate for use in various laboratory experiments.
Mécanisme D'action
The mechanism of action of 1-(1H-pyrazol-1-ylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to involve the formation of covalent bonds with amino acid residues on proteins and peptides. This results in the modification of the structure and function of these molecules, which can be used to study their behavior in biological systems.
Biochemical and Physiological Effects
1-(1H-pyrazol-1-ylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have a range of biochemical and physiological effects, including the modification of protein structure and function, the inhibition of enzyme activity, and the induction of apoptosis in cancer cells. These effects make 1-(1H-pyrazol-1-ylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol a valuable tool for studying the mechanisms of various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1H-pyrazol-1-ylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in laboratory experiments is its ability to selectively modify specific amino acid residues on proteins and peptides. This allows for the precise control of protein structure and function, which is essential for many types of biochemical and physiological research. However, 1-(1H-pyrazol-1-ylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol also has some limitations, such as its potential toxicity and the difficulty in controlling the extent of modification of proteins and peptides.
Orientations Futures
There are many potential future directions for the use of 1-(1H-pyrazol-1-ylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in scientific research. One area of interest is the development of new methods for the selective modification of proteins and peptides using 1-(1H-pyrazol-1-ylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. Additionally, 1-(1H-pyrazol-1-ylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol could be used in the synthesis of novel bioconjugates for use in drug delivery and other applications. Finally, further research is needed to fully understand the mechanism of action of 1-(1H-pyrazol-1-ylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol and its potential applications in various biological systems.
Conclusion
In conclusion, 1-(1H-pyrazol-1-ylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a valuable chemical compound that has a range of potential applications in scientific research. Its unique properties make it an ideal candidate for use in the modification of proteins and peptides, and its biochemical and physiological effects make it a valuable tool for studying various biological processes. While there are some limitations to its use, the potential future directions for 1-(1H-pyrazol-1-ylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol research are promising, and it is likely to continue to be an important compound in the field of biochemical and physiological research.
Applications De Recherche Scientifique
1-(1H-pyrazol-1-ylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is commonly used in scientific research as a reagent for the modification of proteins and peptides. It has been shown to be effective in the labeling of proteins with fluorescent dyes, which allows for the visualization and tracking of these molecules in biological systems. Additionally, 1-(1H-pyrazol-1-ylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is used in the synthesis of various bioconjugates and as a cross-linking agent for the immobilization of biomolecules on surfaces.
Propriétés
IUPAC Name |
1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N4O2/c10-9(11,12)8(18)2-4-14-16(8)7(17)6-15-5-1-3-13-15/h1,3-5,18H,2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEJEYWPMFFJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1(C(F)(F)F)O)C(=O)CN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B4724479.png)
![4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B4724480.png)
![6-[3-(difluoromethoxy)phenyl]-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4724492.png)
![N-cyclopentyl-1-ethyl-4-{[(5-ethyl-3-thienyl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4724496.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4724516.png)
![N-(2-anilino-6,6-dimethyl-4-oxo-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl)benzamide](/img/structure/B4724524.png)
![ethyl 6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B4724532.png)
![2-hydroxy-3a-(4-methoxyphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4724537.png)


![2-bromo-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4724557.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4724567.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4724568.png)